molecular formula C13H20N4O4S B10890664 methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate

methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate

Cat. No.: B10890664
M. Wt: 328.39 g/mol
InChI Key: OHZZNTUWXSIEAU-UHFFFAOYSA-N
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Description

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate typically involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The resulting product is then reacted with leucine methyl ester to form the final compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C11H14N4O3SC_{11}H_{14}N_4O_3S, with a molecular weight of approximately 302.32 g/mol. The structure includes a pyrimidine ring, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes involved in cellular metabolism and signaling pathways, particularly those related to cancer progression and inflammation.
  • Modulation of Autophagy : Like other derivatives of leucine, this compound may influence autophagy processes by interacting with the mTOR signaling pathway, promoting cellular repair mechanisms and reducing neuroinflammation .
  • Antioxidant Activity : The presence of the pyrimidine moiety may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Data

A summary of biological activities observed in studies involving structurally related compounds is presented in the table below:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo.
NeuroprotectiveProtects neuronal cells from apoptosis and promotes survival post-injury.
AnticancerInhibits proliferation of cancer cell lines through apoptosis induction.

Case Study 1: Neuroprotective Effects

In a study examining the effects of acetylated amino acids on traumatic brain injury (TBI), this compound demonstrated significant neuroprotective effects. Treatment led to reduced neuronal death and improved functional outcomes by enhancing autophagy and mitigating neuroinflammation .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of similar pyrimidine derivatives revealed that compounds structurally related to this compound showed potent activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methylpentanoate

InChI

InChI=1S/C13H20N4O4S/c1-7(2)4-8(12(20)21-3)15-11(19)6-22-13-16-9(14)5-10(18)17-13/h5,7-8H,4,6H2,1-3H3,(H,15,19)(H3,14,16,17,18)

InChI Key

OHZZNTUWXSIEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=CC(=O)N1)N

Origin of Product

United States

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